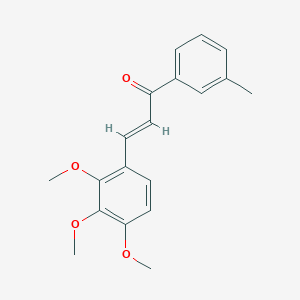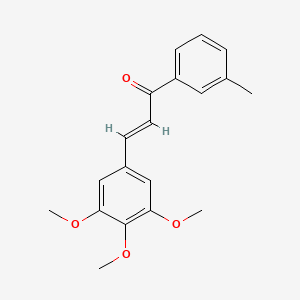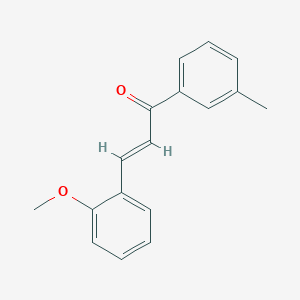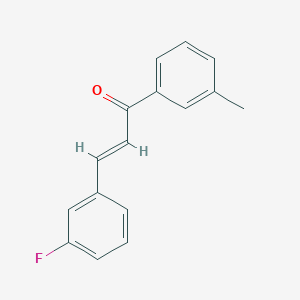
(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, is an organic compound that is commonly used in synthetic organic chemistry. It is a thiophene derivative and is used in a variety of applications such as pharmaceuticals, agrochemicals, and material science. It is a highly versatile compound that can be used to create a variety of useful compounds.
科学的研究の応用
(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as thiophene-2-carboxylic acid derivatives, which have potential applications in the pharmaceutical and agrochemical industries. It has also been used in the synthesis of thiophene-containing polymers, which have potential applications in material science and electronics. Additionally, (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been used as a synthetic substrate in the study of enzymes, and it has been used as a model compound for the study of the structure and reactivity of thiophene derivatives.
作用機序
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not well understood. However, it is believed that the compound undergoes a series of chemical reactions in order to form the desired product. In the first step, the 3-methylphenol reacts with thiophene-2-carbaldehyde in the presence of a base catalyst to form the aldol adduct. In the second step, the aldol adduct is condensed with formaldehyde in the presence of a base catalyst to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one have not been extensively studied. However, it is believed that the compound may have some mild pharmacological effects, as it is a thiophene derivative. Additionally, the compound may have some antioxidant properties, which could be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The main advantage of using (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments is its versatility. The compound can be used in a variety of applications, including pharmaceuticals, agrochemicals, and material science. Additionally, the two-step synthesis method is relatively straightforward and can be completed in a short amount of time. However, the compound is not widely available and may be difficult to obtain in some areas. Additionally, the biochemical and physiological effects of the compound are not well understood and may require further research.
将来の方向性
There are several potential future directions for (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to explore the potential applications of the compound in material science and electronics. Finally, further research could be conducted to explore the potential for using the compound as a model compound for the study of the structure and reactivity of thiophene derivatives.
合成法
The synthesis of (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is typically accomplished through a two-step process. The first step involves the reaction of 3-methylphenol with thiophene-2-carbaldehyde in the presence of a base catalyst, such as sodium hydroxide, to form the aldol adduct. The second step involves the condensation of the aldol adduct with formaldehyde in the presence of a base catalyst, such as potassium carbonate, to form the desired product. This synthesis method is relatively straightforward and can be completed in a short amount of time.
特性
IUPAC Name |
(E)-1-(3-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-4-2-5-12(10-11)14(15)8-7-13-6-3-9-16-13/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCQUJGJLZOEK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














